Cas no 477535-42-5 (3,5-Dichloro-2-fluorobenzaldehyde)
3,5-Dichloro-2-fluorobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-Dichloro-2-fluorobenzaldehyde
- Benzaldehyde, 3,5-dichloro-2-fluoro-
- D75400
- MFCD26687657
- 3,5-Dichloro-2-fluoro-benzaldehyde
- CS-16211
- 477535-42-5
- DB-410435
- SY356467
- AKOS023125758
- DTXSID501289486
- CS-0093405
- SCHEMBL17512175
-
- MDL: MFCD26687657
- Inchi: 1S/C7H3Cl2FO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H
- InChI Key: BJQXAFWKFUOOMO-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C=O)=C1F)Cl
Computed Properties
- Exact Mass: 191.9544983g/mol
- Monoisotopic Mass: 191.9544983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
3,5-Dichloro-2-fluorobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482353-10mg |
3,5-Dichloro-2-fluorobenzaldehyde |
477535-42-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D482353-50mg |
3,5-Dichloro-2-fluorobenzaldehyde |
477535-42-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D482353-100mg |
3,5-Dichloro-2-fluorobenzaldehyde |
477535-42-5 | 100mg |
$ 160.00 | 2022-06-05 | ||
| Apollo Scientific | PC540033-250mg |
3,5-Dichloro-2-fluorobenzaldehyde |
477535-42-5 | >97% | 250mg |
£136.00 | 2024-07-28 | |
| abcr | AB517388-1 g |
3,5-Dichloro-2-fluorobenzaldehyde; 95% |
477535-42-5 | 1g |
€509.50 | 2023-06-14 | ||
| eNovation Chemicals LLC | D972308-5g |
3,5-dichloro-2-fluorobenzaldehyde |
477535-42-5 | 95% | 5g |
$1495 | 2025-02-20 | |
| A2B Chem LLC | AZ89541-10g |
3,5-Dichloro-2-fluorobenzaldehyde |
477535-42-5 | 95% | 10g |
$329.00 | 2024-04-19 | |
| abcr | AB517388-250mg |
3,5-Dichloro-2-fluorobenzaldehyde, 95%; . |
477535-42-5 | 95% | 250mg |
€238.30 | 2024-07-21 | |
| abcr | AB517388-5g |
3,5-Dichloro-2-fluorobenzaldehyde, 95%; . |
477535-42-5 | 95% | 5g |
€201.70 | 2025-02-20 | |
| abcr | AB517388-10g |
3,5-Dichloro-2-fluorobenzaldehyde, 95%; . |
477535-42-5 | 95% | 10g |
€304.70 | 2025-02-20 |
3,5-Dichloro-2-fluorobenzaldehyde Suppliers
3,5-Dichloro-2-fluorobenzaldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 3,5-Dichloro-2-fluorobenzaldehyde
3,5-Dichloro-2-fluorobenzaldehyde
3,5-Dichloro-2-fluorobenzaldehyde is a highly specialized organic compound with the CAS number 477535-42-5. This compound belongs to the family of aromatic aldehydes, characterized by its benzene ring substituted with chlorine atoms at positions 3 and 5, and a fluorine atom at position 2. The presence of these halogen substituents imparts unique electronic and steric properties to the molecule, making it a valuable compound in various chemical and pharmaceutical applications.
The synthesis of 3,5-Dichloro-2-fluorobenzaldehyde typically involves multi-step processes that require precise control over reaction conditions. One common approach is the directed electrophilic substitution on a benzene ring, where the placement of substituents is guided by the directing effects of existing groups. The introduction of chlorine and fluorine atoms at specific positions is achieved through carefully designed substitution reactions, often involving metal catalysts or halogenation agents. The final aldehyde group is introduced via oxidation of a corresponding alcohol or through direct alkylation methods.
Recent studies have highlighted the potential of 3,5-Dichloro-2-fluorobenzaldehyde in the field of medicinal chemistry. Researchers have explored its role as a building block for constructing bioactive molecules with potential therapeutic applications. For instance, this compound has been used in the synthesis of novel kinase inhibitors, which are critical in targeting various diseases such as cancer and inflammatory disorders. The unique electronic properties of 3,5-Dichloro-2-fluorobenzaldehyde allow it to interact with biological systems in ways that traditional compounds cannot replicate.
In addition to its medicinal applications, 3,5-Dichloro-2-fluorobenzaldehyde has found utility in materials science. Its ability to form stable coordination complexes with transition metals has made it a valuable ligand in catalytic processes. Recent advancements in asymmetric catalysis have leveraged this compound's chiral properties to achieve high enantioselectivity in organic transformations. This has opened new avenues for the production of chiral pharmaceuticals and agrochemicals.
The environmental impact of 3,5-Dichloro-2-fluorobenzaldehyde has also been a topic of recent research. Studies have focused on understanding its degradation pathways under various environmental conditions, such as soil microbiota and aqueous systems. These investigations are crucial for assessing its potential risks to ecosystems and human health. Preliminary findings suggest that the compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment.
From an industrial perspective, 3,5-Dichloro-2-fluorobenzaldehyde is increasingly being sought after for its role in specialty chemicals production. Its use as an intermediate in the synthesis of agrochemicals and specialty polymers underscores its versatility across different industries. The compound's ability to participate in a wide range of chemical reactions makes it an indispensable tool for chemists working on complex molecule construction.
In conclusion, 3,5-Dichloro-2-fluorobenzaldehyde (CAS No: 477535-42-5) stands out as a versatile and valuable compound with applications spanning medicinal chemistry, materials science, and industrial manufacturing. Its unique structural features and reactivity make it a subject of ongoing research interest. As scientific understanding continues to evolve, this compound is poised to play an even more significant role in advancing technological and therapeutic innovations.
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